2-(2-Methoxyphenyl)-2-methylpropanamide
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Overview
Description
2-(2-Methoxyphenyl)-2-methylpropanamide is an organic compound that belongs to the class of amides. It features a methoxyphenyl group attached to a 2-methylpropanamide backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methoxybenzoic acid and 2-methylpropylamine.
Reaction Conditions: The reaction involves the amidation of 2-methoxybenzoic acid with 2-methylpropylamine under conditions such as refluxing in an inert atmosphere (e.g., nitrogen) and using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 2-(2-Hydroxyphenyl)-2-methylpropanamide.
Reduction: 2-(2-Methoxyphenyl)-2-methylpropanamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyphenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism by which 2-(2-Methoxyphenyl)-2-methylpropanamide exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
2-Methoxybenzoic Acid: Similar structure but lacks the amide group.
2-Methylpropanamide: Similar amide group but lacks the methoxyphenyl group.
2-(2-Hydroxyphenyl)-2-methylpropanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 2-(2-Methoxyphenyl)-2-methylpropanamide is unique due to its combination of the methoxyphenyl group and the 2-methylpropanamide backbone, which imparts distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,10(12)13)8-6-4-5-7-9(8)14-3/h4-7H,1-3H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLJVEXNHHWBGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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